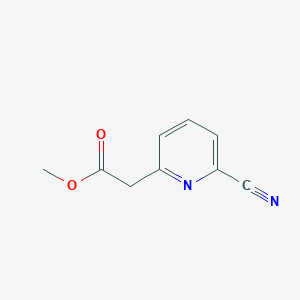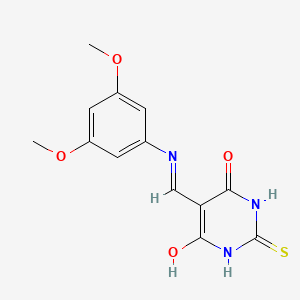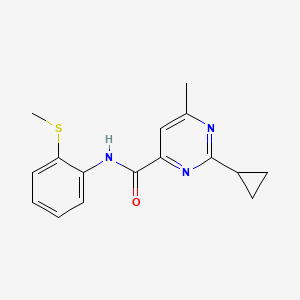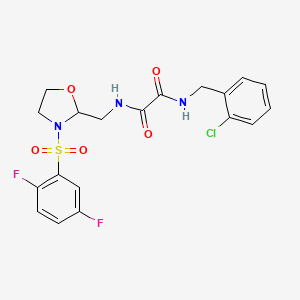
2-(6-氰基吡啶-2-基)乙酸甲酯
描述
“Methyl 2-(6-cyanopyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is methyl (6-cyano-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(6-cyanopyridin-2-yl)acetate” is 1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(6-cyanopyridin-2-yl)acetate” has a molecular weight of 176.17 . .科学研究应用
催化甲基化
Zhang、Feng 和 Li(2008 年)的一项研究描述了一种钯催化的甲基化反应,涉及各种 2-苯基吡啶和乙酰苯胺,这可以与使用 2-(6-氰基吡啶-2-基)乙酸甲酯相关联。此过程包括使用过氧化物作为甲基化剂和氢受体 (Zhang, Feng, & Li, 2008)。
新型化合物的合成
Kalaria 等人(2014 年)报告了一种新型 2-氨基-3-氰基吡啶衍生物的生态友好型合成方法,重点介绍了在创建类似于 2-(6-氰基吡啶-2-基)乙酸甲酯的化合物方面的潜在应用。这些化合物已证明具有抗菌、抗结核和抗氧化活性 (Kalaria, Satasia, Avalani, & Raval, 2014)。
环钯化和金属化
Zucca 等人(2000 年)探索了 6-取代-2,2'-联吡啶的环钯化,这可能与 2-(6-氰基吡啶-2-基)乙酸甲酯有关。这项研究表明了激活芳香 C-H 和脂肪族甲基的可能性 (Zucca, Cinellu, Pinna, Stoccoro, Minghetti, Manassero, & Sansoni, 2000)。
水氧化催化
Chen 等人(2010 年)讨论了非水溶液中的催化水氧化,这可能涉及 2-(6-氰基吡啶-2-基)乙酸甲酯等化合物。这项研究有助于了解不同溶剂中的水氧化过程 (Chen, Concepcion, Luo, Hull, Paul, & Meyer, 2010)。
药物制剂的合成
Sano 等人(1995 年)的一项研究重点关注一种用作抗哮喘剂的化合物的合成,这可能与涉及 2-(6-氰基吡啶-2-基)乙酸甲酯的化学过程相关。这显示了其在药物中的潜在应用 (Sano, Ishihara, Yoshihara, Sumino, & Nawa, 1995)。
安全和危害
属性
IUPAC Name |
methyl 2-(6-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGZQCOPGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)



![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)
